4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine
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Overview
Description
4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine is an organic compound characterized by the presence of a thiomorpholine ring substituted with a 4-chloro-3-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenyl methyl sulfone
- 4-Chloro-3-nitrophenyl trifluoromethyl sulfone
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-(Hexadecyloxy)-3-nitrophenyl methyl sulfone
Uniqueness
4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-10-2-1-9(7-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYBXXBYONUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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